Sub-Nanomolar Binding Affinity for BRD4 Bromodomain 2 (BD2) Measured by BROMOscan
919970-26-6 demonstrates a dissociation constant (Kd) of 0.300 nM for the second bromodomain (BD2) of human BRD4, determined using the quantitative BROMOscan competition binding assay [1]. This places the compound in a high-affinity range rarely achieved by unoptimized pyrido[3,2-d]pyrimidine-2,4-dione screening hits. In contrast, the well-characterized pan-BET inhibitor (+)-JQ1 exhibits BRD4 BD2 IC50 values of approximately 33 nM [2], representing a >100-fold weaker interaction under comparable biochemical binding conditions.
| Evidence Dimension | BRD4 BD2 Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan assay) |
| Comparator Or Baseline | (+)-JQ1: IC50 = 33 nM (BRD4 BD2); RVX-208 (apabetalone): Kd = 135 nM (BRD4 BD2, ITC) |
| Quantified Difference | 919970-26-6 shows >110-fold higher affinity (0.300 nM vs. 33 nM) relative to (+)-JQ1, and >450-fold higher affinity relative to RVX-208 (135 nM Kd). |
| Conditions | BROMOscan competition binding assay using DNA-tagged human BRD4 BD2 (partial length) expressed in bacterial system [1]; comparator data derived from published biochemical assays [2][3]. |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations—e.g., in cellular thermal shift assays (CETSA) or nanoBRET target engagement studies—a sub-nanomolar Kd directly translates to experimental robustness and reduced off-target occupancy.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): BRD4 BD2 Kd = 0.300 nM (BROMOscan). https://www.bindingdb.org/bind/BDBM50148603 View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468, 1067-1073. doi:10.1038/nature09504 View Source
- [3] Picaud, S., Wells, C., Felletar, I., et al. (2013). RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain. Proceedings of the National Academy of Sciences, 110(49), 19754-19759. doi:10.1073/pnas.1310658110 View Source
